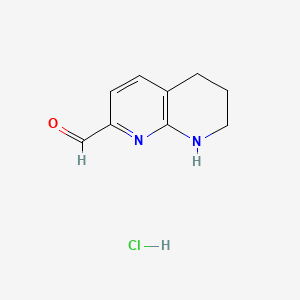

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-6-8-4-3-7-2-1-5-10-9(7)11-8;/h3-4,6H,1-2,5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXRPODZIAAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagent Preparation : A Vilsmeier reagent is formed by reacting DMF with POCl₃ at 0–5°C.

-

Cyclization : N-(pyridine-2-yl)acetamide is added to the reagent and heated to 90°C for 15 hours.

-

Workup : The mixture is quenched with ice water, and the product is filtered and recrystallized from ethanol.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 56% | |

| Reaction Time | 15 hours | |

| Purity (HPLC) | >97% | |

| Key Spectral Data | IR: 1690 cm⁻¹ (C=O), 2760 cm⁻¹ (C-H) |

This method’s efficiency stems from the electrophilic activation of the pyridine ring, enabling regioselective formylation. However, prolonged reaction times and sensitivity to moisture are notable drawbacks.

Hydrogenation of Aromatic Precursors

Reduction of the fully aromatic 1,8-naphthyridine core provides a straightforward route to the tetrahydro derivative.

Procedure

-

Substrate Preparation : 1,8-Naphthyridine-2-carbaldehyde is synthesized via Vilsmeier-Haack or Friedländer annulation.

-

Catalytic Hydrogenation : The aromatic compound is hydrogenated under high-pressure H₂ (3–5 atm) using palladium on carbon (Pd/C) or Raney nickel at 50–80°C.

-

Isolation : The tetrahydro product is extracted and purified via column chromatography.

Key Data

Hydrogenation offers scalability but requires precise control over reaction conditions to avoid over-reduction or dehydrogenation.

Claisen-Schmidt Condensation

While primarily used for chalcone synthesis, Claisen-Schmidt condensation has been adapted to functionalize naphthyridine aldehydes.

Procedure

-

Aldehyde Activation : 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is condensed with ketones (e.g., acetophenone) in ethanol.

-

Base Catalysis : Sodium hydroxide (40%) is added to deprotonate the α-hydrogen of the ketone.

-

Product Isolation : The chalcone derivative is acidified with HCl, filtered, and recrystallized.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Condensation Agent | NaOH (40%) | |

| Reaction Time | 12–24 hours | |

| Yield | 67% (for chalcone derivatives) |

This method is less direct for synthesizing the hydrochloride salt but highlights the aldehyde’s reactivity for further derivatization.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is critical for enhancing solubility and stability.

Procedure

-

Acid Treatment : The free base (5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde) is dissolved in anhydrous diethyl ether.

-

HCl Gas Introduction : Dry HCl gas is bubbled through the solution until precipitation is complete.

-

Crystallization : The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | Diethyl ether | |

| Purity (Post-Crystallization) | >97% | |

| Storage Conditions | Cool, dry place (3-year shelf life) |

This step is universally applied across synthesis routes to finalize the pharmacologically relevant form.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted naphthyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₉H₁₁ClN₂O

- Molecular Weight : Approximately 198.65 g/mol

- CAS Number : 2803476-82-4

This compound features a naphthyridine core, which contributes to its aromatic properties and biological activity. The presence of the aldehyde group enhances its reactivity, making it suitable for various synthetic pathways.

Biological Activities

Research indicates that 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride exhibits a range of biological activities:

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

- Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, which could be explored for therapeutic applications in neurological disorders such as Alzheimer's disease and depression .

- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. Mechanisms include inducing apoptosis, inhibiting topoisomerases, and interfering with DNA replication processes .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, contributing to its potential use as an antibacterial agent .

Synthetic Strategies

Several synthetic methods have been developed for producing this compound:

- Classical Methods : These include traditional cyclization reactions that form the naphthyridine core.

- Modern Approaches : Green chemistry techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions are being explored to enhance yield and reduce environmental impact .

Case Studies and Research Findings

Recent literature has documented various studies focusing on the applications of this compound:

- Anticancer Research : A study published in Egyptian Journal of Chemistry discusses the synthesis and anticancer potentials of various 1,8-naphthyridine derivatives including this compound. Findings indicate that these derivatives can act as effective anticancer agents through multiple mechanisms .

- Neuropharmacology : Research highlights the neuroprotective effects of naphthyridine derivatives against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .

- Antimicrobial Studies : Investigations into the antimicrobial properties have shown that this compound exhibits significant activity against gram-positive and gram-negative bacteria. This positions it as a candidate for developing new antibacterial therapies .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of microbial growth . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydro-Naphthyridine Family

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Core Saturation and Nitrogen Positioning :

- The 1,8-naphthyridine core in the target compound distinguishes it from 1,6-naphthyridine analogs (e.g., CAS 1187830-51-8). The nitrogen positioning alters electronic properties and hydrogen-bonding capacity, impacting binding affinity in biological systems .

Functional Groups: Aldehyde (-CHO): Enhances reactivity compared to hydroxyl (-OH) or ester (-COOR) groups in analogs like 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol HCl (CAS 1820665-47-1) or ethyl 2-hydroxy-1,6-naphthyridine-5-carboxylate HCl. This makes the target compound more suitable for condensation reactions . Ether/Fluorine Substituents: Derivatives in (e.g., 2-((3-fluorophenoxy)methyl groups) exhibit improved metabolic stability and selectivity in enzyme inhibition assays, suggesting substituent-dependent pharmacological optimization .

The aldehyde group may introduce challenges in stability, requiring inert storage conditions (e.g., room temperature under nitrogen) .

Biological Relevance :

- While direct pharmacological data for the target compound is lacking, structurally related tetrahydro-naphthyridines are documented in drug development. For example, Despropylrotigotine (CAS 153409-14-4) contains a tetrahydro-naphthyridine moiety and is used in dopamine agonist therapies .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride (THN) is a heterocyclic compound with a unique bicyclic structure characterized by its molecular formula and a molecular weight of approximately 198.65 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.

Structural Characteristics

The compound features a naphthyridine core that contributes to its aromatic properties and enhances its reactivity due to the presence of the carbaldehyde functional group. The specific arrangement of nitrogen atoms within the naphthyridine framework is crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that THN exhibits significant anti-inflammatory activity. In studies involving murine macrophage cell lines, THN has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. The effective concentration (IC50) for this inhibition was reported to be in the range of 7.73–15.09 μM .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential applications in neuroprotection. It may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that THN can inhibit amyloid-beta aggregation and tau phosphorylation, which are critical factors in the pathology of Alzheimer's disease .

Anticancer Activity

THN has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against HeLa cervical cancer cells and non-small cell lung cancer (NSCLC) cells with IC50 values ranging from 10.47 to 15.03 μg/mL . The mechanism of action appears to involve apoptosis induction and cell cycle arrest through modulation of apoptotic pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of THN in terms of biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride | Naphthyridine derivative | Different nitrogen positioning; less aromaticity |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | Quinoline derivative | Contains a chlorine atom; different aromatic system |

| 5,6-Dihydro-1H-pyrido[3,4-b]indole | Indole derivative | Incorporates an indole structure; distinct biological activity |

The structural variations significantly influence the pharmacological profiles and biological activities of these compounds.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that THN significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models of colitis .

- Neuroprotective Mechanisms : In a model of Alzheimer’s disease using Escherichia coli, THN inhibited amyloid-beta aggregation by up to 80% at a concentration of 10 μM .

- Cytotoxicity in Cancer Models : Research indicated that THN induced apoptosis in cancer cell lines through caspase activation and PARP cleavage mechanisms .

Q & A

Basic Research Question

- Aqueous solutions : Hydrolysis of the aldehyde group occurs above pH 7, forming carboxylic acid derivatives.

- Organic solvents : Stability in DMSO or ethanol is superior to water .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

What strategies mitigate low yields in reductive amination steps during naphthyridine synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.